molecular formula C16H11N3O2 B1671880 Indirubin-3'-monoxime CAS No. 160807-49-8

Indirubin-3'-monoxime

货号 B1671880
CAS 编号: 160807-49-8
分子量: 277.28 g/mol
InChI 键: HBDSHCUSXQATPO-BRNLPKLHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indirubin-3’-monoxime is a potent, reversible, and ATP-compatible inhibitor of GSK-3β (glycogen synthase kinase 3β), Cdk1 (cyclin-dependent kinase1) and Cdk5 . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .


Synthesis Analysis

Based on the unique scaffold of indirubin, an active ingredient of traditional Chinese medicine formulation Danggui Luhui Wan, 29 indirubin-3’-monoximes were synthesized .


Molecular Structure Analysis

The molecular structure of Indirubin-3’-monoxime has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

Indirubin-3’-monoxime is a potent inhibitor of GSK-3β, and weakly inhibits 5-Lipoxygenase, with IC50s of 22 nM and 7.8-10 µM, respectively .


Physical And Chemical Properties Analysis

Indirubin-3’-monoxime has a molecular formula of C16H11N3O2 and a molecular weight of 277.28 . It is a solid substance that is soluble in DMSO .

科学研究应用

1. Antibacterial Activity

  • Application Summary: Indirubin-3’-monoxime has been found to have potent antibacterial activity. It has been synthesized and evaluated for its antibacterial activities against S. aureus ATCC25923 .
  • Methods of Application: The compound was synthesized and its antibacterial activity was evaluated in vitro . Relevant experiments including electron microscopy observations, PI staining, and the leakage of extracellular potassium ions and nucleic acid (260 nm) have been performed after treating S. aureus with indirubin-3’-monoxime .
  • Results: The results demonstrated that the synthesized indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 (MIC = 0.4–25.6 μg mL −1) . More importantly, indirubin-3’-monoxime has certain synergistic effect with levofloxacin against clinic multidrug-resistant S. aureus .

2. Cancer Treatment

  • Application Summary: Indirubin-3’-monoxime (I3M), a potent cyclin-dependent kinase inhibitor, has therapeutic effects in other cancer cells . It has been found to sensitize MM cells to bortezomib-induced apoptosis .
  • Methods of Application: The compound was tested in vitro for its ability to induce DNA damage, cell cycle arrest, and abrogate NF-κB activation . It was also found to efficiently down-regulate USP7 expression, promote NEK2 degradation, and suppress NF-κB signaling in MM .
  • Results: The results revealed that I3M acts as a multifaceted regulator of cell death .

安全和危害

Indirubin-3’-monoxime should be handled with care to avoid dust formation and inhalation. It should not be allowed to enter drains .

属性

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCPPVRJPILDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416111
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin-3'-monoxime

CAS RN

160807-49-8
Record name Indirubin-3'-monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indirubin-3′-oxime was synthesized by reaction of indirubin with hydroxylamine hydrochloride in a pyridine solution (Farbwerke vorm. Meister Lucius & Brüning in Hoechst a.M., Patentschrift des Reichspatentamtes Nr. 283726 (1913)). 13C-NMR-spectroscopy revealed the location of the hydroxyimino residue in 3′-Position (δ(C2)=171.05 ppm; δ(C3′)=145.42 ppm; DMSO-d6, RT).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Indirubin (0.64 g, 2.4 mmol) was dissolved in anhydrous pyridine (25 mL), and hydroxylammonium chloride (1.67 g, 24 mmol) was added to the solution. The reaction liquid was heated and refluxed for 2.5 hours and then cooled to room temperature. The reaction liquid was poured into water (100 mL), and the precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from methanol/water to give red needle-shaped crystals of indirubin-3′-oxime (0.60 g, 89%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin-3'-monoxime
Reactant of Route 2
Indirubin-3'-monoxime
Reactant of Route 3
Indirubin-3'-monoxime
Reactant of Route 4
Indirubin-3'-monoxime
Reactant of Route 5
Indirubin-3'-monoxime
Reactant of Route 6
Reactant of Route 6
Indirubin-3'-monoxime

Citations

For This Compound
1,420
Citations
Y Zhen, V Sørensen, Y Jin, Z Suo, A Więdłocha - Oncogene, 2007 - nature.com
… of indirubin-3′-monoxime to inhibit FGFR1 signaling was similar to that of the FGFR1 inhibitor SU5402. In addition, we found that indirubin-3′-monoxime … that indirubin-3′-monoxime …
Number of citations: 81 www.nature.com
JK Kim, GM Park - Inflammation Research, 2012 - Springer
Objective Indirubin-3-monoxime (I3M), an indirubin analogue that shows favorable inhibitory activity targeting cyclin-dependent kinase and glycogen synthase kinase, exhibits various …
Number of citations: 56 link.springer.com
E Damiens, B Baratte, D Marie, G Eisenbrand, L Meijer - Oncogene, 2001 - nature.com
… In this study, we investigated whether indirubin-3′-monoxime alters … of indirubin-3′-monoxime: in nocodazole-synchronized cells, a transient treatment with indirubin-3′-monoxime …
Number of citations: 212 www.nature.com
JK Kim, EK Shin, YH Kang… - Journal of Cellular …, 2011 - Wiley Online Library
Although the antiangiogenic activity of indirubin‐3‐monoxime (I3M), a derivative of a Chinese anti‐leukemia medicine, has been demonstrated using transgenic zebrafish, the detail …
Number of citations: 29 onlinelibrary.wiley.com
MJ Lee, MY Kim, JS Mo, EJ Ann, MS Seo, JA Hong… - Cancer letters, 2008 - Elsevier
… determined that indirubin-3′-monoxime reduced … indirubin-3′-monoxime resulted from the suppression of GSK-3β. Taken together, our findings indicate that indirubin-3′-monoxime …
Number of citations: 35 www.sciencedirect.com
Z Yu, X Wei, L Liu, H Sun, T Fang, L Wang, Y Li… - …, 2022 - thelancet.com
… Here, we investigated the effects of Indirubin-3’-monoxime (I3MO), one of the derivatives of … Indirubin-3′-monoxime (I3MO) was one of the ideal derivatives of Indirubin, with lower IC 50 …
Number of citations: 14 www.thelancet.com
WY Lo, NW Chang - PLoS One, 2013 - journals.plos.org
Oral cancer is the fourth most common cause of death from cancer in Taiwanese men. Indirubin-3′-monoxime (I3M), a potent cyclin-dependent kinase inhibitor, has therapeutic effects …
Number of citations: 32 journals.plos.org
K Saravanan, G Hunday… - Journal of Biomolecular …, 2019 - Taylor & Francis
… between indirubin-3-monoxime and the … indirubin-3-monoxime-GSK3β complex has been determined using MM/PBSA method to validate the binding affinity of indirubin-3-monoxime. …
Number of citations: 12 www.tandfonline.com
AEB Springs, CD Rice - Journal of Immunotoxicology, 2006 - Taylor & Francis
… indirubin-3-monoxime on cells relevant to the immune system. We treated human U937 histiocytic lymphoma cells with indirubin-3′-monoxime … 1 μM indirubin-3′-monoxime or carrier …
Number of citations: 10 www.tandfonline.com
C Liu, P Jiang, Y Xu, M Zheng, J Qiao, X Zhou… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Qing Dai is a prized traditional Chinese medicine whose major component, indirubin, and its derivative, indirubin-3’-monoxime (IDM), have inhibitory effects on the …
Number of citations: 4 karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。